molecular formula C19H25NO3S B11495671 1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate

1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate

Cat. No.: B11495671
M. Wt: 347.5 g/mol
InChI Key: BPMYDRULYJYLSZ-UHFFFAOYSA-N
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Description

1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate is a complex organic compound that features an adamantane moiety, a thiophene ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of adamantan-1-ylamine with formic acid to form the formamido derivative. This intermediate is then reacted with 2-bromo-1-(thiophen-2-yl)propan-1-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate involves its interaction with specific molecular targets. The adamantane moiety enhances lipophilicity and membrane permeability, allowing the compound to reach intracellular targets. The thiophene ring can interact with aromatic residues in proteins, while the formamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate is unique due to its combination of the adamantane moiety, thiophene ring, and formamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

1-(adamantane-1-carbonylamino)propan-2-yl thiophene-2-carboxylate

InChI

InChI=1S/C19H25NO3S/c1-12(23-17(21)16-3-2-4-24-16)11-20-18(22)19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,12-15H,5-11H2,1H3,(H,20,22)

InChI Key

BPMYDRULYJYLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)OC(=O)C4=CC=CS4

Origin of Product

United States

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